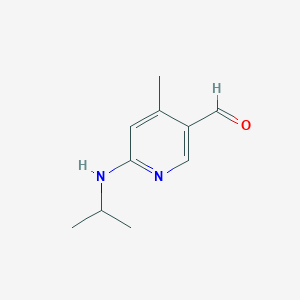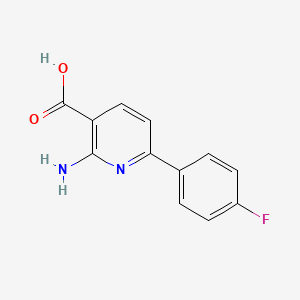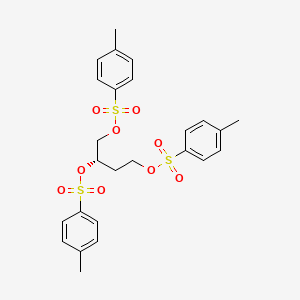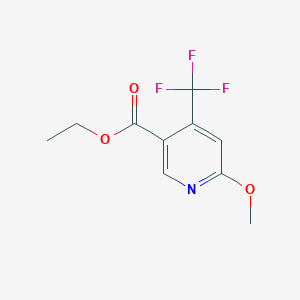![molecular formula C12H22N2O3 B13012615 tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)
tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate: is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . It is known for its unique spirocyclic structure, which includes a spiro[3.4]octane ring system fused with an oxazolidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate typically involves the reaction of a suitable oxazolidine derivative with tert-butyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired spirocyclic structure . The general synthetic route can be summarized as follows:
Starting Materials: Oxazolidine derivative and tert-butyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-25°C.
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Major Products Formed
Oxidation: Oxazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide: Another spirocyclic compound with a different functional group, used in drug discovery.
tert-Butyl methyl (5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate hydrochloride: A hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both oxazolidine and carbamate functional groups, which contribute to its diverse chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C12H22N2O3 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
tert-butyl N-methyl-N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14(4)9-5-12(16-6-9)7-13-8-12/h9,13H,5-8H2,1-4H3 |
InChI-Schlüssel |
HEBLIXDHKNTGJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1CC2(CNC2)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)




![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13012573.png)




![Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B13012618.png)
![Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
![(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13012623.png)
